Gastrin/CCK antagonist 1

Cholecystokinin CCK1R Receptor Binding

Gastrin/CCK antagonist 1 (CAS 162271-52-5) is a synthetic small molecule belonging to the 1,5-benzodiazepine derivative class, chemically designated as 1-(1-cyclohexyl-2,4-dioxo-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-3-(4-fluorophenyl)urea. Its molecular formula is C28H32FN5O4 with a molecular weight of 521.58 g/mol.

Molecular Formula C₂₈H₃₂FN₅O₄
Molecular Weight 521.6 g/mol
CAS No. 162271-52-5
Cat. No. B1663188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrin/CCK antagonist 1
CAS162271-52-5
Molecular FormulaC₂₈H₃₂FN₅O₄
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5
InChIInChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)
InChIKeyURMOKEJAUAGZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 162271-52-5 Gastrin/CCK Antagonist 1: Chemical Identity and Core Procurement Profile for Research Use


Gastrin/CCK antagonist 1 (CAS 162271-52-5) is a synthetic small molecule belonging to the 1,5-benzodiazepine derivative class, chemically designated as 1-(1-cyclohexyl-2,4-dioxo-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-3-(4-fluorophenyl)urea . Its molecular formula is C28H32FN5O4 with a molecular weight of 521.58 g/mol . The compound is commercially available as a reference standard for research into gastrointestinal and metabolic disorders, with a purity typically ≥98% as confirmed by HPLC analysis [1].

Why CAS 162271-52-5 Cannot Be Directly Substituted with Other CCK/Gastrin Antagonists


The CCK/gastrin antagonist landscape encompasses a structurally and functionally diverse array of chemotypes, including benzodiazepines, glutamic acid derivatives, and pyrazolidinones, which target both CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B/gastrin) receptor subtypes with widely varying affinities and selectivities [1]. This heterogeneity precludes generic substitution. The precise receptor subtype selectivity profile dictates the compound's utility in specific physiological models, and a mismatch can invalidate experimental outcomes [2]. Therefore, procurement decisions must be guided by direct, quantitative comparisons of binding affinities and receptor selectivity rather than by compound class alone.

Quantitative Evidence for CAS 162271-52-5: Differentiation from Key Comparators


CCK1R (CCK-A) Receptor Affinity: A Direct Comparison with Established Antagonists

The CCK1R binding profile of Gastrin/CCK antagonist 1 can be positioned relative to other non-peptide antagonists. While a precise Ki value for this compound was not located, a direct head-to-head comparison of its structural class reveals significant differences in affinity. A separate non-peptide CCK-A inhibitor, for example, has a reported IC50 of 340 nM [1]. In contrast, highly potent and selective CCK1R antagonists like Devazepide (L-364,718) exhibit high affinity for CCK1R and moderate affinity for CCK2R . This variance underscores that the term 'CCK antagonist' is not monolithic; the specific compound's affinity profile dictates its experimental utility.

Cholecystokinin CCK1R Receptor Binding

CCK2R (CCK-B/Gastrin) Receptor Affinity: A Quantitative Contrast with Ultra-High Affinity Agents

The compound's utility as a gastrin/CCK2R antagonist can be contextualized by comparing it to ultra-high affinity agents in its class. In a displacement assay using [125I]CCK on human tumor tissues expressing the gastrin receptor (CCK2R), a highly potent antagonist, CCK-B Receptor Antagonist 2, demonstrated an IC50 of 3.60 nM [1]. Another compound in this class, YM022, also exhibits high affinity for the CCK2R [2]. While the exact affinity of Gastrin/CCK antagonist 1 for CCK2R is not specified in available data, this comparison illustrates that significant potency differences exist within the same general compound family, which is a critical factor for experimental design.

Gastrin CCK2R Receptor Binding

Structural Differentiation: Fluorophenyl and Carboxylated Side Chain Mimicry vs. Symmetrical Benzodiazepines

Gastrin/CCK antagonist 1 possesses a distinct structural signature compared to many potent, symmetrical benzodiazepine-based CCK-B/gastrin antagonists [1]. Its key differentiators include a fluorophenyl group at the N-terminus, which is posited to enhance receptor selectivity, and a carboxylated side chain designed to mimic the C-terminal tetrapeptide of gastrin, contributing to its high-affinity binding to CCK2 receptors . This contrasts with the design of other benzodiazepine antagonists, such as L-365,260 (3-(acylamino)-benzodiazepine), which achieve selectivity for the gastrin/CCK-B receptor through different structural motifs [2]. These specific modifications are designed to fine-tune the interaction with receptor subtypes, a feature not universally shared by all benzodiazepine-based CCK/gastrin antagonists.

Medicinal Chemistry Structure-Activity Relationship Receptor Selectivity

Comparison with Classic Selective Antagonists: Lorglumide and Devazepide

The pharmacological context of Gastrin/CCK antagonist 1 is further defined by comparing its profile to that of classical selective antagonists. Lorglumide, the first selective CCK1R antagonist, and Devazepide (L-364,718), a benzodiazepine derivative with significant effects on satiety, both exhibit a high affinity for CCK1R and a low-to-moderate affinity for CCK2R . In contrast, Gastrin/CCK antagonist 1 is distinguished by structural characteristics that are reported to enhance its selectivity for CCK1R over other similar compounds, making it particularly valuable in targeted therapeutic applications . This positions the compound as a tool with a potentially unique selectivity window, different from the more extensively studied early-generation antagonists.

CCK1R CCK2R Selectivity

Optimal Research Applications for CAS 162271-52-5 Based on Quantitative Differentiation Evidence


Investigating CCK1R-Mediated Pathways in Gastrointestinal Physiology Models

Given its reported selectivity for CCK1R over CCK2R, Gastrin/CCK antagonist 1 is an appropriate tool for in vitro or ex vivo studies designed to isolate CCK1R-mediated physiological effects in gastrointestinal tissues. For instance, in pancreatic acinar cell assays or gastric emptying studies, this compound can be used to block the CCK1R-dependent component of a response, as its selectivity profile (evidenced in Section 3) is distinct from pan-antagonists or CCK2R-preferring agents. This allows researchers to dissect the specific contributions of the CCK1R subtype in complex processes like enzyme secretion or satiety signaling .

Studies on Metabolic Disorders Where CCK1R is Implicated

The compound's designation as a tool for studying 'metabolic system-related diseases' aligns with its CCK1R-preferring profile. Research has linked CCK1R signaling to the regulation of appetite, pancreatic function, and glucose homeostasis. In experimental models of obesity, diabetes, or metabolic syndrome, Gastrin/CCK antagonist 1 can be employed to interrogate the role of CCK1R, particularly when a compound with a potentially unique selectivity window (as compared to Lorglumide or Devazepide) is desired to minimize confounding effects from CCK2R modulation .

In Vitro Receptor Binding and Selectivity Profiling Studies

The compound's well-defined chemical structure (1,5-benzodiazepine core with a fluorophenyl and carboxylated side chain) makes it a valuable reference for medicinal chemistry and pharmacology labs engaged in structure-activity relationship (SAR) studies. Its structural differentiation from symmetrical benzodiazepines (Section 3) provides a basis for comparative binding studies. Researchers can use Gastrin/CCK antagonist 1 in competitive binding assays against radiolabeled CCK or gastrin to map the binding epitopes that contribute to CCK1R versus CCK2R selectivity, aiding in the rational design of next-generation antagonists .

Benchmarking Against Classic CCK1R Antagonists in Functional Assays

To fully leverage its differentiated profile, Gastrin/CCK antagonist 1 should be benchmarked directly against classic CCK1R antagonists like Devazepide (L-364,718) or Lorglumide in the same functional assay system (e.g., CCK-8-stimulated amylase release from pancreatic acini). This is essential because the reported 'enhanced selectivity for CCK1R' (Section 3) is a qualitative claim that requires experimental validation in the user's specific biological context. Such side-by-side comparisons will define the precise pharmacological window of this tool compound relative to established standards, ensuring its proper use and interpretation of results .

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